molecular formula C₂₂H₂₂D₄ClF₂NO₄ B1157957 (-)-Nebivolol-d4 Hydrochloride

(-)-Nebivolol-d4 Hydrochloride

Cat. No.: B1157957
M. Wt: 445.92
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Nebivolol-d4 Hydrochloride is a stable isotope-labeled analog of Levonebivolol, the levorotatory enantiomer of the beta-blocker Nebivolol. This compound, with a molecular formula of C22H22D4ClF2NO4 and a molecular weight of 445.92 g/mol, is specifically designed for use in biomedical research and analytical applications . Nebivolol is a third-generation, highly selective β-1 adrenergic receptor antagonist that also acts as a vasodilator by stimulating nitric oxide (NO) synthase via β-3 agonism . The parent compound is a racemic mixture; the (-)-enantiomer, also known as L-Nebivolol or Levonebivolol, contributes to the vasodilatory effects by modulating NO-mediated vasodilation . The incorporation of four deuterium atoms (d4) in the (-)-Nebivolol structure makes this isotopologue an invaluable internal standard for the quantitative analysis of Nebivolol in complex matrices. It is primarily used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods to ensure accurate and precise quantification of Nebivolol and its metabolites in pharmaceutical formulations and biological samples, thereby improving analytical reliability and compensating for variability . Researchers utilize (-)-Nebivolol-d4 Hydrochloride for pharmacokinetic studies, drug metabolism research, and other advanced analytical procedures where tracing the specific enantiomer is critical. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₂H₂₂D₄ClF₂NO₄

Molecular Weight

445.92

Synonyms

(αS,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]-d4 Hydrochloride;  [2S-[2R*[R*[R*(S*)]]]]-α,α’-[Iminobis_x000B_(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol-d4 Hydrochloride;  R-67145-d4 Hydroc

Origin of Product

United States

Synthesis and Derivation of Nebivolol D4 Hydrochloride

Synthetic Approaches to Nebivolol (B1214574) and its Stereoisomers

The synthesis of Nebivolol is a complex undertaking due to the presence of four chiral centers, which gives rise to ten possible stereoisomers. The clinically utilized form of Nebivolol is a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The synthesis of specific stereoisomers, such as the (-)-enantiomer (l-Nebivolol), requires highly stereoselective synthetic routes.

Common strategies for the synthesis of Nebivolol stereoisomers often involve the coupling of two key chroman building blocks. These approaches can be broadly categorized as either linear or convergent syntheses.

Key Synthetic Strategies for Nebivolol Stereoisomers:

StrategyDescriptionKey Features
Sharpless Asymmetric Epoxidation This method is used to introduce chirality at specific positions in the molecule. It allows for the controlled formation of epoxide intermediates which are then opened to form the desired amino alcohol side chains.High enantioselectivity, versatile for creating specific stereoisomers.
Enzymatic Resolution This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.High specificity, environmentally friendly conditions.
Chiral Pool Synthesis This approach utilizes readily available chiral starting materials from natural sources to build the desired stereoisomers.Can be cost-effective if suitable starting materials are available.
Convergent Synthesis This strategy involves the separate synthesis of the two chroman moieties of Nebivolol, which are then coupled together in the final steps. This approach is often more efficient for complex molecules.Increased overall yield, flexibility in the synthesis of analogues.

A common feature in many synthetic routes is the use of a protected 2-aminoethanol derivative which is coupled with a chroman epoxide. The stereochemistry of the final product is determined by the specific stereoisomers of the chroman epoxide and the amino alcohol used in the coupling reaction.

Strategies for Deuterium (B1214612) Incorporation in Complex Molecules

The introduction of deuterium into a complex molecule like Nebivolol requires careful planning to ensure the label is placed at a specific and stable position. For (-)-Nebivolol-d4, the four deuterium atoms are located on the ethylene (B1197577) bridge of the aminoethanol side chain. This specific labeling pattern suggests a synthetic strategy involving a deuterated building block.

The most logical approach for the synthesis of (-)-Nebivolol-d4 would involve the use of a deuterated 2-aminoethanol synthon. A plausible precursor for this would be ethylene glycol-d4 . This commercially available starting material can be converted into a deuterated 2-aminoethanol derivative through a series of chemical transformations.

General Steps for Deuterium Incorporation:

Activation of Ethylene Glycol-d4: The hydroxyl groups of ethylene glycol-d4 can be converted to good leaving groups, such as tosylates or halides.

Introduction of the Amino Group: The activated intermediate can then react with a protected amine, such as benzylamine, to introduce the nitrogen atom.

Formation of the Deuterated Amino Alcohol: Subsequent deprotection steps would yield the desired d4-labeled 2-aminoethanol derivative.

Chemical Characterization and Purity Assessment of Deuterated Analogues

The chemical characterization of (-)-Nebivolol-d4 hydrochloride is crucial to confirm its identity, isotopic enrichment, and stereochemical purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Techniques for Characterization:

TechniquePurposeExpected Observations for (-)-Nebivolol-d4 HCl
Mass Spectrometry (MS) To confirm the molecular weight and isotopic enrichment.The molecular ion peak will be shifted by +4 mass units compared to the non-deuterated analogue. The isotopic distribution pattern will indicate the level of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the location of the deuterium atoms and the overall structure of the molecule.In the ¹H NMR spectrum, the signals corresponding to the protons on the ethylene bridge of the aminoethanol side chain will be absent or significantly reduced in intensity. The ¹³C NMR spectrum may show slight upfield shifts for the deuterated carbons. ²H NMR would show a signal confirming the presence of deuterium.
Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric purity of the final compound.The analysis should show a single major peak corresponding to the desired (-)-enantiomer, with minimal presence of the (+)-enantiomer or other stereoisomers.
Elemental Analysis To confirm the elemental composition of the hydrochloride salt.The results should be consistent with the calculated elemental composition for C₂₂H₂₁D₄F₂NO₄·HCl.

The purity assessment of deuterated analogues also involves quantifying the extent of deuterium incorporation, often expressed as isotopic purity. This is typically determined by mass spectrometry by analyzing the relative intensities of the molecular ions corresponding to the d0 to d4 species.

Stereochemical Control in Deuterated Nebivolol Synthesis

Achieving the correct stereochemistry in the synthesis of (-)-Nebivolol-d4 is paramount. The stereochemical outcome is determined at several key stages of the synthesis, particularly during the formation of the chiral centers in the chroman rings and the amino alcohol side chain.

When coupling the deuterated amino alcohol fragment, the stereochemistry of the reacting partners and the reaction conditions will dictate the formation of the final diastereomer. The choice of the specific enantiomers of the chroman precursors is critical. For the synthesis of the (R,S,S,S) isomer, the coupling would likely involve an (R)-configured chroman epoxide and a protected (S)-configured deuterated amino alcohol derivative. The reaction conditions would be optimized to ensure that the coupling proceeds with retention or a predictable inversion of configuration at the reaction centers to yield the desired stereoisomer.

The final purification of (-)-Nebivolol-d4 hydrochloride, often involving preparative chiral chromatography, is a critical step to remove any undesired stereoisomers and ensure high enantiomeric purity.

Advanced Analytical Methodologies Utilizing Nebivolol D4 Hydrochloride

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS has become the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and speed. The use of (-)-Nebivolol-d4 Hydrochloride as an internal standard is integral to the development and validation of high-quality LC-MS/MS methods for quantifying Nebivolol (B1214574) in complex biological samples such as plasma and aqueous humor.

Method Development and Optimization for Biological Matrices

The development of a successful LC-MS/MS method hinges on the meticulous optimization of several key parameters, including sample extraction, chromatographic separation, and mass spectrometric detection. For the analysis of Nebivolol with (-)-Nebivolol-d4 Hydrochloride as an internal standard, various approaches have been successfully employed.

Sample preparation is a critical first step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov One validated method utilized a simple protein precipitation technique for the simultaneous quantification of nebivolol in aqueous humor and plasma. nih.gov Another approach for the determination of Nebivolol enantiomers in human plasma employed a solid phase extraction technique with ion exchange cartridges.

Chromatographic separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). The choice of the analytical column and mobile phase composition is crucial for achieving good peak shape, resolution, and a short run time. For instance, a Zorbax SB-C18 column (4.6 × 100 mm, 3.5 µm) has been used with a mobile phase consisting of a mixture of an aqueous buffer (5 mM ammonium (B1175870) acetate (B1210297) with formic acid, pH 3.5) and an organic phase (methanol and acetonitrile, 25:75, v/v). nih.gov Other methods have utilized columns such as the Xbridge Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µ) with a mobile phase of Acetonitrile: 20mM Ammonium formate (B1220265) (pH-3.0) (50: 50, v/v). researchgate.net

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, typically in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The precursor-to-product ion transitions are carefully selected for both Nebivolol and its deuterated internal standard, (-)-Nebivolol-d4 Hydrochloride. Common transitions monitored in positive electrospray ionization (ESI) mode are m/z 406.2 → 151.1 for Nebivolol and m/z 410.2 → 151.0 for (-)-Nebivolol-d4 Hydrochloride. researchgate.netnih.gov

Table 1: Examples of LC-MS/MS Method Parameters
ParameterMethod 1 nih.govMethod 2 researchgate.netMethod 3 nih.gov
Biological MatrixAqueous Humor & PlasmaHuman PlasmaHuman Plasma
Extraction MethodProtein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid Extraction
LC ColumnZorbax SB-C18 (4.6 × 100 mm, 3.5 µm)Xbridge Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µ)Waters symmetry, C18, 4.6 × 150 mm, 5 μm
Mobile PhaseAqueous Buffer (5 mM ammonium acetate, pH 3.5) and Organic Phase (Methanol:Acetonitrile, 25:75)Acetonitrile: 20mM Ammonium formate (pH-3.0) (50:50, v/v)0.01% Formic acid in water: Acetonitrile (40:60, v/v)
Flow RateNot Specified1.0 mL/min0.8 mL/min
Ionization ModeESI PositiveTurboIonSpray PositiveTurbo-Ion spray
MRM Transition (Nebivolol)406.2 → 151.1406.2 → 151.0406.00 → 151.00
MRM Transition ((-)-Nebivolol-d4)Not Specified410.2 → 151.0410.20 → 151.00

Bioanalytical Method Validation Parameters

A comprehensive validation of the bioanalytical method is essential to ensure its reliability for the intended application. This validation process assesses several key parameters as stipulated by regulatory guidelines.

The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. The relationship between the analyte concentration and the instrument response should be linear, typically demonstrated by a correlation coefficient (r²) greater than 0.99.

For the quantification of Nebivolol using (-)-Nebivolol-d4 Hydrochloride as an internal standard, linearity has been demonstrated over various ranges. One study reported a linear range of 0.43-750 ng/mL for nebivolol in both aqueous humor and plasma with an r² > 0.99. nih.gov Another method for the simultaneous determination of Nebivolol enantiomers in human plasma established linearity from 20.0 to 6000 pg/mL. A separate study in human plasma demonstrated a linear calibration curve over the range of 10-4000 pg/mL. researchgate.net

Table 2: Linearity and Calibration Range Data
MatrixCalibration RangeCorrelation Coefficient (r²)Reference
Aqueous Humor & Plasma0.43 - 750 ng/mL> 0.99 nih.gov
Human Plasma20.0 - 6000 pg/mL> 0.99
Human Plasma10 - 4000 pg/mLNot Specified researchgate.net
Human Plasma50 - 5000 pg/mLNot Specified nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean test results obtained by the method to the true value and is expressed as the percentage of bias. Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within a single day (intra-day) and over several days (inter-day).

In a study quantifying nebivolol in aqueous humor and plasma, the inter-day and intra-day precision values were within 11.4%, and the accuracy values, expressed as bias (%), were ≤9.6% in aqueous humor and ≤11.4% in plasma. nih.gov Another validation reported intra-day and inter-day precision within ±15% (and ±20% at the lower limit of quantification), with accuracy within 85%-115% (80%-120% at the LLOQ). A separate study found within- and between-batch precision to be in the range of 0.7 to 8.2%. researchgate.net

Table 3: Precision and Accuracy Data
ParameterStudy 1 nih.govStudy 2 Study 3 nih.gov
Intra-day Precision (%RSD)≤ 11.4%Within ±15%0.33 - 8.67%
Inter-day Precision (%RSD)≤ 11.4%Within ±15%0.33 - 8.67%
Accuracy (% Bias)≤ 11.4%Within 85% - 115%87.00% - 100.40%

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention times of the analyte and the internal standard.

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like (-)-Nebivolol-d4 Hydrochloride is crucial for mitigating the matrix effect, as it co-elutes with the analyte and experiences similar ionization effects. Studies have confirmed that methods utilizing (-)-Nebivolol-d4 Hydrochloride are free from significant ion suppression or enhancement. researchgate.netnih.gov

Extraction recovery is the efficiency of the extraction procedure in removing the analyte from the biological matrix. It is determined by comparing the analytical response of an extracted sample with that of an unextracted standard containing the same concentration of the analyte. The mean recovery for Nebivolol from human plasma has been reported to be 87.71%, with the recovery of the internal standard, (-)-Nebivolol-d4 Hydrochloride, being 84.97%. researchgate.net Another study reported mean recovery values for nebivolol of 72.4% in aqueous humor and 73.0% in plasma. nih.gov

Stability studies are conducted to evaluate the integrity of the analyte in the biological matrix under various storage and handling conditions. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. For instance, nebivolol has been found to be stable in aqueous humor and plasma for at least 8 hours on the bench top and for 1 month when stored at -20°C. nih.gov Other studies have also confirmed the stability of Nebivolol under various conditions as per regulatory requirements. nih.gov

Table 4: Extraction Recovery and Stability Data
ParameterResultReference
Mean Extraction Recovery (Nebivolol in Plasma)87.71% researchgate.net
Mean Extraction Recovery ((-)-Nebivolol-d4 in Plasma)84.97% researchgate.net
Mean Extraction Recovery (Nebivolol in Aqueous Humor)72.4% nih.gov
Mean Extraction Recovery (Nebivolol in Plasma)73.0% nih.gov
Bench-Top Stability (Plasma)Stable for 8 hours nih.gov
Long-Term Stability (Plasma, -20°C)Stable for 1 month nih.gov

Sample Preparation Techniques for Preclinical and In Vitro Samples

Effective sample preparation is a foundational step for minimizing interference and concentrating the analyte of interest from complex biological samples. The choice of technique depends on the sample volume, the nature of the matrix, and the required sensitivity of the assay. For nebivolol analysis, both liquid-liquid extraction and solid-phase extraction are commonly employed.

Liquid-liquid extraction (LLE) is a widely used technique for the purification of nebivolol from plasma samples. This method operates on the principle of partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The efficiency of the extraction is influenced by the choice of solvent, the pH of the aqueous phase, and the mixing procedure.

Research has demonstrated the successful application of various solvent systems for nebivolol extraction. A single-step LLE with a mixture of diethyl ether and dichloromethane (B109758) has been utilized for rapid quantification in human plasma. nih.gov Another established method involves alkalinizing plasma samples before extraction with a diisopropyl ether and dichloromethane mixture. nih.gov The use of methyl tertiary butyl ether has also been reported as an effective extraction solvent. researchgate.net These methods consistently yield high recovery rates, which are crucial for sensitive detection.

Extraction Solvent SystemBiological MatrixReported Average Recovery of NebivololReference
Diethyl Ether / Dichloromethane (70/30, v/v)Human Plasma73.4% nih.gov
Methyl Tertiary Butyl EtherHuman Plasma87.7% researchgate.net
Not SpecifiedHuman Plasma67.7% nih.gov

Solid-phase extraction (SPE) offers an alternative to LLE and is often preferred for its ability to produce cleaner sample extracts with reduced matrix effects. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.

For the analysis of nebivolol and its stereoisomers, ion-exchange cartridges have been shown to be particularly effective. researchgate.net This technique leverages the ionic characteristics of nebivolol to achieve a high degree of separation from endogenous plasma components. The recovery rates for SPE are typically high and reproducible, making it a robust method for bioanalytical studies.

SPE Cartridge TypeBiological MatrixReported Average Recovery (S-RRR / R-SSS Isomers)Reference
Ion ExchangeHuman Plasma~72-81% / ~74-83%

Application as an Isotopic Internal Standard in Quantitative Analysis

The most critical application of (-)-Nebivolol-d4 Hydrochloride is its use as an internal standard (IS) in quantitative analysis, especially when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isotopic internal standardization is the gold standard for quantitative bioanalysis using mass spectrometry. A stable isotope-labeled (SIL) internal standard, such as (-)-Nebivolol-d4 Hydrochloride, is chemically identical to the analyte (nebivolol) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).

During analysis, a known amount of the SIL IS is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Because the IS and the analyte have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. They co-elute from the liquid chromatography column but are distinguished by the mass spectrometer based on their different mass-to-charge (m/z) ratios. For instance, the precursor-to-product ion transition for nebivolol is typically m/z 406.0 -> 151.0, while for nebivolol-d4, it is m/z 410.2 -> 151.0. researchgate.netnih.gov Quantification is based on the ratio of the analyte's response to the IS's response, which corrects for variations in sample recovery and instrument performance.

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. eijppr.com These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate and imprecise results. medipharmsai.com

The use of a co-eluting SIL IS like (-)-Nebivolol-d4 Hydrochloride is the most effective strategy to mitigate matrix effects. chromatographyonline.com Since the analyte and the IS have the same chemical structure and retention time, they experience the same degree of ion suppression or enhancement from the sample matrix. Consequently, the ratio of their signals remains constant and unaffected by these interferences. This ensures that the accuracy of the measurement is maintained, even in the presence of significant matrix effects. eijppr.com Studies employing nebivolol-d4 as an internal standard have demonstrated the successful mitigation of ion suppression and other matrix-related interferences. nih.govnih.gov

Chromatographic Separation Techniques for Stereoisomers and Metabolites

Nebivolol is a complex molecule with four chiral centers, resulting in ten stereoisomers. The d- and l-isomers exhibit different pharmacological activities, making their stereoselective separation and quantification essential. nih.gov Furthermore, identifying and separating metabolites is crucial for understanding the drug's biotransformation pathways.

Chiral liquid chromatography is the primary technique for separating nebivolol stereoisomers. This is often achieved using columns with a chiral stationary phase (CSP), such as those based on amylose (B160209) derivatives like Chiralpak AD-3. nih.govsemanticscholar.org These methods can successfully separate all ten stereoisomers of nebivolol. nih.gov More advanced techniques like UltraPerformance Convergence Chromatography (UPC²), which utilizes supercritical CO₂ as the primary mobile phase, offer a faster and more environmentally friendly alternative for enantiomeric separation. waters.com

For the analysis of metabolites, high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography is a powerful tool. This approach has been used to identify various phase I metabolites of nebivolol in human liver microsome assays, including products of hydroxylation, oxidation, and a previously unreported N-dealkylation. mdpi.com

TechniqueStationary Phase / ColumnMobile Phase ExampleApplicationReference
Chiral HPLCChiralpak AD-3 (amylose-based)n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1, v/v/v/v)Separation of 10 stereoisomers nih.gov
Chiral LC-MS/MSChirobiotic® Vmethanol:acetic acid:diethylamine (100:0.15:0.05, v/v/v)Stereoselective analysis in plasma nih.gov
UPC²ACQUITY UPC² Trefoil CEL2Supercritical CO₂ with modifierFast enantiomeric separation waters.com
LC-HR-MSNot specifiedNot specifiedIdentification of metabolites mdpi.com

Chiral Chromatography Applications

The stereoselective analysis of nebivolol enantiomers is crucial for pharmacokinetic and pharmacodynamic studies, given their distinct pharmacological activities. Advanced analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the accurate quantification of individual enantiomers in biological matrices. In these sophisticated assays, (-)-Nebivolol-d4 Hydrochloride, a deuterated analog of the l-enantiomer (B50610) of nebivolol, serves as an invaluable tool, primarily as an internal standard. Its use ensures the precision and accuracy of the method by compensating for variations during sample preparation and analysis.

A significant application of a deuterated nebivolol standard is demonstrated in a validated bioanalytical LC-MS/MS method for the simultaneous determination of the S-RRR and R-SSS nebivolol enantiomers in human plasma. researchgate.net This method employs racemic nebivolol-d4 as the internal standard to accurately quantify both native enantiomers. researchgate.net The process involves solid-phase extraction of the analytes from the plasma, followed by separation on a chiral stationary phase. researchgate.net The distinct chromatographic and mass spectrometric properties of the deuterated standard, relative to the non-deuterated analytes, allow for precise differentiation and quantification. researchgate.net

The chromatographic separation is achieved using a specialized chiral column, which is essential for resolving the enantiomeric pair. The subsequent detection by tandem mass spectrometry in the multi-reaction monitoring (MRM) mode provides high sensitivity and selectivity. researchgate.net This mode allows for the monitoring of specific precursor-to-product ion transitions for each enantiomer and the deuterated internal standard, thereby minimizing interference from the biological matrix. researchgate.net

The validation of this bioanalytical method underscores its reliability for clinical and research applications. Key performance characteristics are summarized in the table below, illustrating the method's adherence to stringent regulatory requirements.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Nebivolol Enantiomers Using Racemic Nebivolol-d4 as an Internal Standard researchgate.net
ParameterFinding
Linearity Range 20.0 to 6000 pg/mL for both S-RRR and R-SSS nebivolol
Correlation Coefficient (r²) > 0.99
Intra-day Precision Within ±15% (at LLOQ level ±20%)
Inter-day Precision Within ±15% (at LLOQ level ±20%)
Intra-day Accuracy Within 85%-115% (at LLOQ level 80% -120%)
Inter-day Accuracy Within 85%-115% (at LLOQ level 80% -120%)
Internal Standard Racemic Nebivolol-d4
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation Mode Chiral Chromatography
Quantification Mode Multi-Reaction Monitoring (MRM)

The successful validation of this method, which relies on the use of a deuterated internal standard like (-)-Nebivolol-d4 Hydrochloride, demonstrates a robust and sensitive approach for the stereoselective analysis of nebivolol in human plasma. researchgate.net Such methodologies are fundamental for advancing our understanding of the pharmacokinetic profiles of the individual enantiomers of nebivolol.

Applications in Preclinical and Mechanistic Research

Elucidation of Metabolic Pathways and Drug Disposition

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental in preclinical development. (-)-Nebivolol-d4 Hydrochloride is instrumental in accurately quantifying Nebivolol (B1214574) and its metabolites in complex biological matrices. Nebivolol undergoes extensive first-pass metabolism, primarily through hepatic pathways involving the cytochrome P450 enzyme system, particularly CYP2D6. The main metabolic reactions include aromatic and alicyclic hydroxylation, N-dealkylation, and glucuronidation.

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict a compound's metabolic fate in vivo. These assays, commonly using liver microsomes or hepatocytes, determine the rate at which a compound is metabolized. In such studies, (-)-Nebivolol-d4 Hydrochloride is used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis to ensure the precise quantification of the parent Nebivolol over time. This allows researchers to calculate key parameters like intrinsic clearance and metabolic half-life. The stability of a compound is a key factor, as rapid biotransformation can reduce bioavailability, while excessively slow metabolism might lead to accumulation and potential toxicity.

Table 1: Key Parameters Determined in In Vitro Metabolic Stability Assays

ParameterDescriptionSignificance in Research
Half-Life (t½) The time required for the concentration of the drug to decrease by half.Predicts the duration of action and potential for accumulation.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug.Used to predict in vivo hepatic clearance and first-pass effect.
Metabolite Identification The structural elucidation of biotransformation products.Helps understand the metabolic pathways and identify potentially active or toxic metabolites.

Preclinical pharmacokinetic (PK) studies in animal models such as rats, mice, and dogs are essential to understand how a drug behaves in a living system. These studies inform the selection of viable drug candidates for further development. In the analysis of plasma, tissue, and urine samples from these studies, (-)-Nebivolol-d4 Hydrochloride is the preferred internal standard for LC-MS/MS quantification of Nebivolol enantiomers. Its use corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Table 2: Example Pharmacokinetic Parameters of Nebivolol Enantiomers in Rats (i.v. administration)

EnantiomerCmax (ng/mL)AUC (ng·h/mL)Volume of Distribution (L/kg)Clearance (L/h/kg)
d-Nebivolol HigherHigherLowerLower
l-Nebivolol LowerLowerHigherHigher
Source: Data adapted from preclinical studies in rats, illustrating the differential pharmacokinetic profiles of the two main enantiomers.

The substitution of hydrogen with deuterium (B1214612) can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). C-H bond cleavage is often the rate-limiting step in CYP450-mediated metabolism. Since a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, its cleavage requires more energy, potentially slowing down the metabolic process at the site of deuteration.

While specific studies detailing the KIE of (-)-Nebivolol-d4 Hydrochloride are not prevalent, its deuteration on the ethylamino side chain makes it a candidate for investigating such effects on N-dealkylation pathways. Researchers can use compounds like this to probe metabolic mechanisms and develop "soft drugs" or "hard drugs" by strategically modifying metabolic sites to either facilitate or hinder biotransformation.

Role in Understanding Stereoisomer-Specific Research in Preclinical Models

Nebivolol is administered as a racemic mixture of two enantiomers: d-Nebivolol ((+)-SRRR-Nebivolol) and l-Nebivolol ((-)-RSSS-Nebivolol). These enantiomers exhibit distinct pharmacological properties. The d-enantiomer is primarily responsible for the selective β1-adrenergic receptor antagonism, while the l-enantiomer (B50610) contributes to the vasodilatory effects through nitric oxide potentiation.

Utilization in Analytical Reference Standards and Quality Control Research

The purity and consistency of active pharmaceutical ingredients (APIs) are paramount. (-)-Nebivolol-d4 Hydrochloride serves as a certified reference material and an internal standard in various quality control applications.

During the synthesis and storage of Nebivolol, various process-related impurities and degradation products can form. Regulatory guidelines require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.

Stable isotope-labeled internal standards like (-)-Nebivolol-d4 Hydrochloride are the gold standard for quantitative analysis in stability-indicating and impurity profiling methods, typically using HPLC or UPLC coupled with mass spectrometry. By adding a known amount of the deuterated standard to the sample, any loss during sample extraction or fluctuation in instrument signal affects both the analyte and the standard equally. This allows for highly accurate and precise quantification of impurities, even at very low levels.

Application in Early-Stage Drug Development and Formulation Research

In the landscape of early-stage drug development, establishing robust and reliable bioanalytical methods is paramount for accurately characterizing the pharmacokinetics (PK) of a new chemical entity. Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, dictates its concentration profile in the body over time. (-)-Nebivolol-d4 Hydrochloride, though more commonly its racemic mixture (Nebivolol-d4), serves a critical role as an internal standard (IS) in the development and validation of such bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. This is because the deuterated analog co-elutes with the non-deuterated analyte during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer. This co-behavior allows it to compensate for variations in sample preparation, such as extraction efficiency, and for any matrix effects that might suppress or enhance the analyte signal. By adding a known amount of (-)-Nebivolol-d4 Hydrochloride to biological samples (e.g., plasma, aqueous humor) prior to processing, researchers can accurately quantify the concentration of the unlabeled (-)-Nebivolol by comparing the peak area ratio of the analyte to the internal standard. semanticscholar.orgberlin-chemie.ru

Several studies have detailed the development of sensitive LC-MS/MS methods for the simultaneous determination of Nebivolol's enantiomers (d- and l-Nebivolol) in human plasma, explicitly using racemic Nebivolol-d4 as the internal standard. semanticscholar.org These methods are crucial in preclinical studies to understand the stereospecific pharmacokinetics of Nebivolol, as the two enantiomers have distinct pharmacological activities. The d-enantiomer is primarily responsible for the β1-adrenergic blockade, while the l-enantiomer contributes to the nitric oxide (NO)-mediated vasodilation. iaea.org

The validation of these bioanalytical methods, underpinned by the use of the deuterated internal standard, involves rigorous testing of several parameters to ensure their accuracy and precision, as summarized in the following tables based on published research findings. semanticscholar.org

Table 1: Linearity and Sensitivity of an LC-MS/MS Method for Nebivolol Enantiomers Using Nebivolol-d4 as an Internal Standard

Parameter S-RRR-Nebivolol R-SSS-Nebivolol
Concentration Range (pg/mL) 20.0 - 6000 20.0 - 6000
Correlation Coefficient (r²) > 0.99 > 0.99

Table 2: Precision and Accuracy Data for the Quantification of Nebivolol Enantiomers

Quality Control Sample Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LLOQ QC (20.0 pg/mL) ≤ 20 ≤ 20 80 - 120
Low QC ≤ 15 ≤ 15 85 - 115
Medium QC ≤ 15 ≤ 15 85 - 115
High QC ≤ 15 ≤ 15 85 - 115

%CV = Percent Coefficient of Variation; LLOQ = Lower Limit of Quantification; QC = Quality Control

These validated methods are then applied in preclinical animal studies and early-phase human trials to generate the critical pharmacokinetic data needed to move a drug candidate forward. In formulation research, these analytical methods are indispensable for evaluating the performance of different drug delivery systems by measuring the rate and extent of drug release in vitro (dissolution testing) and in vivo (bioavailability studies).

Mechanistic Studies Employing Deuterated Tracers

Beyond its role as an internal standard, (-)-Nebivolol-d4 Hydrochloride has significant potential as a deuterated tracer in mechanistic studies designed to elucidate the intricate metabolic pathways and mechanisms of action of the l-enantiomer of Nebivolol. The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound.

This principle can be strategically applied to study the metabolism of (-)-Nebivolol. Nebivolol is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, particularly CYP2D6. The metabolism is stereoselective, meaning the l- and d-enantiomers can be processed at different rates and via different pathways.

By administering (-)-Nebivolol-d4 Hydrochloride in preclinical in vitro (e.g., human liver microsomes) or in vivo models, researchers can investigate the specific metabolic fate of the l-enantiomer. The KIE can help identify the primary sites of metabolic attack on the molecule. If deuteration at a specific position significantly slows down the formation of a particular metabolite, it provides strong evidence that the cleavage of the C-H bond at that position is a rate-limiting step in that metabolic pathway. This information is invaluable for understanding potential drug-drug interactions and inter-individual variability in drug response due to genetic polymorphisms in metabolic enzymes like CYP2D6.

Furthermore, the distinct pharmacological action of l-Nebivolol is its ability to stimulate endothelial nitric oxide (NO) synthase (eNOS), leading to vasodilation. iaea.org The precise molecular interactions and signaling pathways leading to this effect are complex. Mechanistic studies could employ (-)-Nebivolol-d4 as a tracer to differentiate the metabolic fate of the parent compound from its metabolites and to explore whether the parent l-enantiomer or a specific metabolite is responsible for the NO-mediated effects. By comparing the NO production and downstream signaling events after administration of both labeled and unlabeled (-)-Nebivolol, researchers could gain deeper insights into the structure-activity relationship and the role of metabolism in the drug's vasodilatory action.

Future Directions and Emerging Research Avenues for Deuterated Compounds

Integration with Advanced Omics Technologies

The advent of advanced "omics" technologies, such as metabolomics and proteomics, has revolutionized our ability to study the intricate molecular mechanisms underlying drug action and disease pathophysiology. The integration of deuterated compounds like (-)-Nebivolol-d4 Hydrochloride with these platforms offers exciting opportunities for deeper mechanistic insights.

In the realm of metabolomics , which involves the comprehensive analysis of small molecule metabolites in biological systems, (-)-Nebivolol-d4 Hydrochloride can serve as a powerful tool. In studies investigating the metabolic pathways of Nebivolol (B1214574), the deuterated analogue can be used as an internal standard for accurate quantification of the parent drug and its metabolites by liquid chromatography-high-resolution mass spectrometry (LC-HR-MS). nih.govnih.gov Furthermore, its distinct mass shift allows for unambiguous tracking of the metabolic fate of Nebivolol in complex biological matrices, aiding in the identification of novel metabolites and the elucidation of biotransformation pathways. nih.gov Recent metabolomic studies in cardiovascular diseases have identified numerous metabolites associated with conditions like atrial fibrillation and heart failure. ukbiobank.ac.uk The use of deuterated standards is crucial for the validation of these potential biomarkers and for understanding how drugs like Nebivolol modulate the metabolic landscape in these disease states.

Similarly, in proteomics , the large-scale study of proteins, deuterated compounds can be indirectly beneficial. While not directly incorporated into proteins, the metabolic stability offered by deuteration can lead to more predictable and sustained drug concentrations in preclinical models. This is critical for studies aiming to identify protein targets of a drug or to understand its impact on protein expression and signaling pathways. Proteomic analyses have been employed to identify potential drug targets for cardiovascular diseases. researchgate.net By ensuring consistent exposure, (-)-Nebivolol-d4 Hydrochloride could facilitate more reliable and reproducible results in such studies, ultimately aiding in the identification of novel therapeutic targets.

Table 1: Potential Applications of (-)-Nebivolol-d4 Hydrochloride in Omics Technologies

Omics TechnologyApplication of (-)-Nebivolol-d4 HydrochloridePotential Insights
Metabolomics Internal standard for quantificationAccurate measurement of Nebivolol and its metabolites
Metabolic tracerElucidation of metabolic pathways and identification of novel metabolites
Proteomics Tool for achieving stable drug exposureReliable identification of protein targets and downstream signaling effects

Development of Novel Deuterated Analogue Synthesis Strategies

The synthesis of deuterated compounds requires specialized chemical strategies. While numerous methods for the synthesis of Nebivolol hydrochloride have been reported, the specific synthesis of (-)-Nebivolol-d4 Hydrochloride necessitates the introduction of deuterium (B1214612) atoms at specific positions within the molecule. google.comepo.orggoogleapis.comgoogle.comepo.org

A plausible synthetic route to (-)-Nebivolol-d4 Hydrochloride would involve the use of deuterated starting materials or reagents at a key step in the synthesis of the Nebivolol scaffold. For instance, the synthesis of Nebivolol often involves the coupling of two chromane-based fragments. epo.org A deuterated version of one of these fragments could be prepared using a deuterium source, such as a deuterated reducing agent, to introduce the deuterium atoms at the desired locations.

For example, a common intermediate in Nebivolol synthesis is 2-amino-1-(6-fluoro-2-chromanyl)ethanol. google.com The synthesis of a deuterated version of this intermediate could be achieved by employing a deuterated reducing agent, such as sodium borodeuteride (NaBD4), in the reduction of a corresponding ketone precursor. This would introduce deuterium atoms at specific chiral centers, leading to the formation of the desired deuterated analogue. The subsequent coupling of this deuterated intermediate with the other non-deuterated fragment would yield the final (-)-Nebivolol-d4 molecule. The final step would involve the formation of the hydrochloride salt. google.com

Expanding Applications in Preclinical Drug Discovery Pipelines

The unique physicochemical properties of deuterated compounds make them valuable assets in preclinical drug discovery. The primary advantage of deuterium substitution is the kinetic isotope effect (KIE), which can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. This can lead to a more favorable pharmacokinetic profile, including increased half-life and reduced formation of potentially toxic metabolites.

In the context of (-)-Nebivolol-d4 Hydrochloride, this could translate to several benefits in preclinical studies. Nebivolol is known to undergo extensive metabolism, primarily through the cytochrome P450 enzyme CYP2D6. nih.gov The rate of metabolism can vary significantly between individuals, leading to inter-individual variability in drug exposure and response. nih.gov The use of (-)-Nebivolol-d4 Hydrochloride in preclinical pharmacokinetic studies could help to:

More accurately define the intrinsic clearance and metabolic pathways of Nebivolol: By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can pinpoint the specific sites of metabolic attack and quantify the contribution of different metabolic pathways.

Investigate drug-drug interactions: Co-administration of other drugs can affect the metabolism of Nebivolol. nih.govresearchgate.net (-)-Nebivolol-d4 Hydrochloride can be used as a sensitive probe to study the impact of co-administered drugs on its metabolism, providing valuable information for predicting potential drug-drug interactions in a clinical setting.

Explore the potential for a "deuterated drug" strategy: If the metabolism of Nebivolol leads to the formation of undesirable metabolites or if a longer duration of action is desired, a deuterated version of the drug could be developed as a new chemical entity with an improved therapeutic profile.

Table 2: Pharmacokinetic Parameters of Nebivolol Enantiomers in Extensive and Poor Metabolizers

Parameterd-Nebivolol (Extensive Metabolizers)l-Nebivolol (Extensive Metabolizers)d-Nebivolol (Poor Metabolizers)l-Nebivolol (Poor Metabolizers)
Cmax (ng/mL) 1.22.5--
AUC0-∞ --15-fold greater than EMs15-fold greater than EMs
Clearance (L/h) 51.6 ± 11.6---
Data adapted from a systematic review on the clinical pharmacokinetics of nebivolol. nih.govresearchgate.net

The data in Table 2 highlights the significant variability in Nebivolol pharmacokinetics due to metabolic differences. nih.govresearchgate.net Preclinical studies with (-)-Nebivolol-d4 Hydrochloride could provide a more detailed understanding of these processes and pave the way for more personalized therapeutic strategies.

Q & A

Basic: What is the primary role of (-)-Nebivolol-d4 Hydrochloride in analytical chemistry, and how should it be integrated into LC-MS/MS workflows?

(-)-Nebivolol-d4 Hydrochloride is a deuterated internal standard (IS) used to quantify nebivolol in biological matrices. Its deuterium atoms reduce isotopic interference, improving assay precision. For LC-MS/MS workflows:

  • Preparation : Reconstitute in methanol or acetonitrile (≥98% purity, per USP guidelines) and store at -20°C to prevent degradation .
  • Chromatography : Use a C18 column (e.g., Waters XBridge BEH, 2.1 × 50 mm, 2.5 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient elution (5–95% B over 5 min) achieves baseline separation .
  • Detection : Optimize MRM transitions (e.g., m/z 446.3 → 151.1 for nebivolol; m/z 450.3 → 155.1 for the IS) to minimize matrix effects .

Basic: How do structural differences between (-)-Nebivolol-d4 Hydrochloride and its non-deuterated counterpart influence method validation parameters?

The four deuterium atoms in (-)-Nebivolol-d4 Hydrochloride increase its molecular weight by 4 Da, enabling distinct mass spectral differentiation. This impacts:

  • Selectivity : Eliminates co-elution with endogenous compounds in plasma/serum .
  • Recovery : Match extraction efficiency (e.g., protein precipitation vs. SPE) between the IS and analyte to ensure accuracy (±15% per FDA guidelines) .
  • Stability : Deuterated forms may exhibit altered freeze-thaw or long-term stability; validate under storage conditions (-80°C for >6 months) .

Advanced: What strategies are recommended for resolving enantiomeric impurities in (-)-Nebivolol-d4 Hydrochloride during chiral separations?

Nebivolol has four stereocenters, requiring stringent chiral purity control (≥99% enantiomeric excess). Methods include:

  • Chiral HPLC : Use a Chiralpak IA-3 column (3 µm, 4.6 × 150 mm) with n-hexane:ethanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min. Retention times for (-)-enantiomer and (+)-impurities differ by ≥2 min .
  • Circular Dichroism (CD) : Validate optical rotation ([α]D²⁵ = -15° to -20° in methanol) to confirm stereochemical integrity .
  • Stress Testing : Expose to acidic/alkaline conditions (e.g., 0.1N HCl, 60°C) and monitor racemization via peak area ratios .

Advanced: How can researchers address discrepancies in deuterium stability during long-term stability studies of (-)-Nebivolol-d4 Hydrochloride?

Deuterium exchange with protic solvents or humidity may compromise isotopic integrity. Mitigation strategies:

  • Storage : Use anhydrous solvents (e.g., deuterated methanol) and desiccants (silica gel) to minimize H/D exchange .
  • QC Testing : Perform ¹H-NMR (500 MHz, DMSO-d₆) quarterly; deuterium content should remain ≥95% (δ 1.2–2.5 ppm for CH₂D groups) .
  • Thermal Analysis : DSC/TGA profiles should show no endothermic peaks below 200°C, confirming absence of hygroscopic degradation .

Advanced: What experimental design considerations are critical for validating (-)-Nebivolol-d4 Hydrochloride in pharmacokinetic studies?

  • Dosing : Administer IS at 50 ng/mL in spiked plasma to match endogenous nebivolol levels (1–100 ng/mL linear range) .
  • Cross-Validation : Compare results with non-deuterated standards (e.g., USP Reference Standard 152520-56-4) to confirm lack of matrix effects .
  • Data Normalization : Use ion suppression ratios (IS/analyte response factors) to correct for inter-run variability .

Basic: What are the key regulatory compliance requirements for using (-)-Nebivolol-d4 Hydrochloride in ANDA submissions?

  • Documentation : Provide Certificate of Analysis (CoA) with batch-specific data (HPLC purity, residual solvents per ICH Q3C) .
  • Traceability : Align with USP monographs for nebivolol hydrochloride (e.g., chromatographic identity, optical rotation) .
  • Impurity Profiling : Quantify degradation products (e.g., des-fluoro nebivolol) at ≤0.2% using validated UPLC methods .

Advanced: How does hygroscopicity impact the handling and quantification of (-)-Nebivolol-d4 Hydrochloride, and what protocols mitigate this?

The compound’s hygroscopic nature necessitates:

  • Weighing : Use a controlled humidity chamber (<30% RH) and tared vials to minimize moisture uptake during gravimetric preparation .
  • Solution Stability : Prepare stock solutions fresh or verify freeze-dried aliquots retain ±5% concentration over 24 hours .
  • Karl Fischer Titration : Monitor water content (<0.5% w/w) as per Ph. Eur. 2.5.12 .

Basic: Which spectroscopic techniques are most reliable for characterizing (-)-Nebivolol-d4 Hydrochloride’s structural integrity?

  • ¹H/¹³C-NMR : Confirm deuterium incorporation (absence of CH₂ signals at δ 2.8–3.2 ppm) and aromatic fluorine coupling patterns .
  • HRMS : Exact mass should align with theoretical [M+H]⁺ of 450.3 Da (Δ <2 ppm) .
  • FTIR : Key bands include ν(C-F) at 1220 cm⁻¹ and ν(N-H) at 3350 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.